Chemical phosphorylation reagent for the synthesis of oligonucleotides possessing 5'-terminal phosphate residues.
Chemical phosphorylation amidite
CAS No.: 202284-84-2
Cat. No.: VC0523414
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 202284-84-2 |
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IUPAC Name | N/A |
SMILES | CNC(C(C(NC)=O)(CO[2H])COP(N(C(C)C)C(C)C)OCCC#N)=O.[3H][M] |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Chemical phosphorylation amidite possesses a complex molecular structure with the formula C₃₇H₄₉N₄O₇P and a molecular weight of 692.78 g/mol . The molecule contains a central phosphorus atom in the trivalent state (P(III)), which is characteristic of phosphoramidites used in nucleic acid synthesis. This central phosphorus is connected to:
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A diisopropylamino group, which provides stability but can be activated to enable coupling reactions
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A β-cyanoethyl protecting group, which shields one of the phosphorus oxygens
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An azide-containing moiety that enables click chemistry applications
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A 4,4'-dimethoxytrityl (DMT) protecting group at the 5' position
Physical Properties
While comprehensive physical property data for chemical phosphorylation amidite is limited in the available research literature, the compound generally exists as a solid at room temperature. Like other phosphoramidites, it demonstrates sensitivity to:
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Moisture (hydrolyzes in the presence of water)
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Oxidizing agents (converts from P(III) to P(V) species)
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Acidic conditions (facilitates activation for coupling reactions)
The presence of the trityl group imparts a characteristic orange color when treated with acid, a property utilized in monitoring coupling efficiency during synthesis processes .
Mechanism of Action in Phosphorylation
Activation Process
The chemical phosphorylation mechanism involving amidites follows a well-established pathway. The process begins with activation of the phosphoramidite through protonation of the diisopropylamino group using an acidic catalyst such as 5-(ethylthio)-1H-tetrazole (ETT) . This activation creates a highly reactive species that can undergo nucleophilic substitution.
Upon activation, the phosphoramidite becomes susceptible to nucleophilic attack by hydroxyl groups, typically from the 5'-OH of nucleosides in oligonucleotide synthesis. The diisopropylamino group serves as an excellent leaving group during this process .
Coupling and Oxidation
After the coupling reaction forms a phosphite triester intermediate, this structure must be stabilized through oxidation. The oxidation step typically employs iodine in the presence of water and pyridine, converting the unstable phosphite triester (P(III) species) to a stable phosphate triester (P(V) species) . This transformation effectively creates a phosphodiester linkage that mimics the natural backbone of nucleic acids, but with protecting groups that prevent unwanted side reactions.
The complete reaction sequence involves:
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Activation of the phosphoramidite by protonation
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Nucleophilic attack by a hydroxyl group
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Formation of the phosphite triester intermediate
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Oxidation to the stable phosphate triester
Applications in Nucleic Acid Chemistry
Oligonucleotide Synthesis
Chemical phosphorylation amidite serves a critical function in the solid-phase synthesis of oligonucleotides. The phosphoramidite method, currently the gold standard for DNA and RNA synthesis, relies on phosphoramidite reagents for the formation of internucleotide linkages . This method proceeds through four essential steps:
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Detritylation: Removal of the 5'-DMT protecting group with trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for reaction
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Coupling: Reaction of the exposed 5'-hydroxyl with the incoming phosphoramidite monomer
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Capping: Blocking of unreacted 5'-hydroxyl groups to prevent deletion sequences
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Oxidation: Conversion of the phosphite triester to a stable phosphate triester using iodine
Role in Click Chemistry
Bioorthogonal Reactions
Chemical phosphorylation amidite represents an elegant integration of phosphoramidite chemistry with click chemistry principles. The azide group embedded within the molecule provides a handle for bioorthogonal conjugation reactions that can proceed with high efficiency and specificity in complex biological environments .
The azide functionality participates in several click chemistry reactions:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
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Strain-promoted azide-alkyne cycloaddition (SPAAC)
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Staudinger ligation with phosphines
These reactions occur with exceptional selectivity, allowing for precise chemical modifications even in the presence of numerous potentially competing functional groups.
Advantages in Biological Systems
The bioorthogonal nature of reactions involving chemical phosphorylation amidite offers several advantages for biological applications:
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Compatibility with aqueous environments
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Selectivity in the presence of native biomolecules
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Rapid reaction kinetics under physiological conditions
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Minimal toxicity and side reactions
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Ability to function in living systems without disrupting normal biological processes
Synthetic Strategies and Protocols
Solid-Phase Synthesis Integration
The integration of chemical phosphorylation amidite into solid-phase synthesis protocols follows established phosphoramidite chemistry principles. Typically, the compound is dissolved in anhydrous acetonitrile at concentrations of 0.1-0.15 M and delivered to the synthesis column containing the solid support (usually controlled pore glass or CPG) .
Special considerations for working with chemical phosphorylation amidite include:
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Strict exclusion of moisture during storage and handling
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Use of extended coupling times to ensure complete reaction
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Careful optimization of activation and oxidation conditions
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Mild deprotection strategies to preserve the azide functionality
Solution-Phase Applications
While solid-phase synthesis represents the most common application, chemical phosphorylation amidite can also be employed in solution-phase reactions. In these contexts, the reagent enables the phosphorylation of various hydroxyl-containing substrates, followed by click chemistry modifications.
Solution-phase protocols typically involve:
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Activation with tetrazole or tetrazole derivatives
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Reaction with the target hydroxyl group
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Oxidation with appropriate oxidizing agents (iodine/water/pyridine or peroxides)
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Click chemistry functionalization of the resulting phosphorylated product
Comparison with Other Phosphorylation Methods
Advantages over Traditional Approaches
Chemical phosphorylation amidite offers several advantages compared to traditional phosphorylation methods:
Feature | Chemical Phosphorylation Amidite | Traditional PV Reagents | Phosphorodichloridites |
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Reactivity | High, but stable until activated | Lower, requiring forcing conditions | Extremely high, difficult to control |
Selectivity | Excellent O-selectivity | Variable | Poor, with side reactions |
Compatibility with protecting groups | Excellent | Limited | Poor |
Click chemistry capability | Integrated | Requires additional steps | Requires additional steps |
Handling | Moderately sensitive | Stable | Highly sensitive |
The superior selectivity of phosphoramidites stems from frontier molecular orbital interactions between reactive intermediates and nucleophiles, allowing for remarkable O-selectivity exceeding 99.7% in appropriate conditions .
Protection Strategies
Phosphoramidite chemistry, including chemical phosphorylation amidite, employs sophisticated protection strategies to control reactivity and achieve high yields. Common protecting groups include:
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β-Cyanoethyl group for phosphate protection
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Dimethoxytrityl (DMT) for 5'-hydroxyl protection
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Various amide groups for nucleobase protection (benzoyl, acetyl, etc.)
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2'-O-protecting groups for RNA synthesis (TBDMS, TOM, etc.)
Recent Research Findings
Advances in Click Chemistry Applications
Recent research has expanded the utility of chemical phosphorylation amidite in creating sophisticated bioconjugates through click chemistry. The bioorthogonal nature of the azide moiety has enabled the development of:
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Oligonucleotide-protein conjugates for therapeutic applications
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Nucleic acid-based sensors with enhanced sensitivity
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Modified aptamers with improved binding properties
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Clickable probes for studying nucleic acid structure and dynamics
Optimization of Reaction Conditions
Ongoing research has focused on optimizing reaction conditions for both the phosphorylation step and subsequent click chemistry transformations. Notable advancements include:
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Development of more efficient activators than traditional tetrazoles
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Exploration of copper-free click chemistry to avoid potential biomolecule damage
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Refinement of solid-support chemistries for higher coupling efficiencies
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Investigation of catalyst systems that function efficiently in biological media
The combination of 1-hydroxybenzotriazole as a promoter with phosphite triester intermediates has demonstrated excellent O-selectivity exceeding 99.7%, addressing historical challenges in phosphorylation chemistry .
Future Perspectives
Emerging Applications
The unique properties of chemical phosphorylation amidite position it for several emerging applications:
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Development of nucleic acid therapeutics with enhanced delivery properties
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Creation of artificial genetic systems with expanded functionality
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Construction of programmable nanomaterials for sensing and drug delivery
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Integration into enzymatic systems for chemoenzymatic synthesis
Challenges and Opportunities
Despite its utility, several challenges remain in the application of chemical phosphorylation amidite:
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Improving stability during storage and handling
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Developing greener synthetic approaches that reduce solvent usage
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Enhancing compatibility with aqueous reaction conditions
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Expanding the scope of compatible click chemistry transformations
Addressing these challenges represents a significant opportunity for advancing the field of nucleic acid chemistry and expanding the toolkit available for chemical biology research.
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